Ponceau S
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Overview
Description
Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was first introduced by O. Salinovich and R. C. Montelaroused in 1986 as an alternative to Coomassie Brilliant Blue staining . This compound is widely used due to its ability to stain proteins without causing deleterious effects, making it suitable for subsequent immunoblotting and sequencing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with a suitable aromatic compound to form the diazo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, this compound is produced by combining the diazonium salt of 4-amino-2,5-dimethoxybenzenesulfonic acid with 2-naphthol-3,6-disulfonic acid. The reaction is carried out in an aqueous medium with controlled pH and temperature to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Types of Reactions: Ponceau S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction of this compound involves breaking the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as benzoic acid derivatives.
Reduction: Aromatic amines like aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ponceau S has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Commonly used for staining proteins in Western blotting to visualize protein bands and ensure proper transfer.
Medicine: Utilized in histological staining to highlight specific tissue structures.
Industry: Employed in the textile industry for dyeing fabrics and in the food industry as a colorant
Mechanism of Action
Ponceau S binds to proteins through electrostatic interactions with positively charged amino groups and non-covalent interactions with non-polar regions of the protein. This binding allows for the visualization of protein bands on membranes. The dye can be easily removed by washing with water, making it suitable for subsequent immunological detection .
Comparison with Similar Compounds
Coomassie Brilliant Blue: Another dye used for protein staining, but it binds more strongly and is not easily reversible.
Amido Black: Used for protein staining but has a higher detection limit compared to Ponceau S.
India Ink: Provides high sensitivity but is not reversible like this compound
Uniqueness of this compound: this compound is unique due to its reversible staining property, low cost, and compatibility with various membrane types. It allows for subsequent downstream applications without interfering with protein structure or function .
Properties
CAS No. |
25317-44-6 |
---|---|
Molecular Formula |
C22H16N4O13S4 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O13S4/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39) |
InChI Key |
KMNTUASVUKNVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
physical_description |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Origin of Product |
United States |
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